molecular formula C5H10F3NO B1466427 1-Methoxymethyl-1-(trifluoromethyl)ethylamine CAS No. 1339860-88-6

1-Methoxymethyl-1-(trifluoromethyl)ethylamine

Cat. No. B1466427
CAS RN: 1339860-88-6
M. Wt: 157.13 g/mol
InChI Key: QXPPNVUUCDLFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxymethyl-1-(trifluoromethyl)ethylamine is a chemical compound that is commonly used in scientific research. This compound is also known as MTMEA and has a molecular formula of C5H8F3NO. It is a colorless liquid that is soluble in water and other organic solvents. MTMEA is used in various fields of research, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Synthesis of Complex Molecules

1-Methoxymethyl-1-(trifluoromethyl)ethylamine, as a compound, finds its application in the synthesis of complex molecules. For example, it has been utilized in the synthesis of 6-Chloro-2,3,4,5-tetra­hydro-7,8-di­methoxy-1-(4-methoxy­phenyl)-1H-3-benzazepine through an intramolecular condensation reaction. This process demonstrates the compound's role in facilitating chemical reactions that lead to the creation of structurally complex and functionally significant organic compounds (Yan & Cheng, 2004).

Advancement in Organic Synthesis Techniques

The versatility of this compound is showcased in its application in organic synthesis techniques. It has been transformed into alkyl ether derivatives via pyridinium salt intermediates in a one-pot two-step sequence. This method underscores the compound's utility in creating a broad range of ether derivatives, which are crucial in various fields of chemical research and pharmaceutical development (Minamitsuji et al., 2012).

Biocatalysis and Enantioselective Synthesis

Another significant application is found in biocatalytic processes. For instance, this compound derivatives have been used in enantioselective lipase-mediated acylation. This process highlights the compound's role in the efficient resolution of chiral amines, which is a critical step in the production of enantiomerically pure pharmaceuticals (Gill, Das, & Patel, 2007).

Development of Fluorescent Sensors

The compound's derivatives have also been used to develop tris(2-pyridylmethyl)amine-based fluorescent ligands for zinc sensing. These sensors show significant fluorescence enhancement upon zinc addition, demonstrating the compound's potential in creating tools for bioimaging and the study of biological processes involving zinc ions (Mikata et al., 2014).

Electrochemical Applications

In the realm of electrochemistry, derivatives of this compound have been studied for their utility in electric double layer capacitor applications. These studies focus on the compound's ability to form novel ionic liquids with desirable electrochemical properties, such as wide potential windows and high ionic conductivity. This research opens avenues for the development of advanced energy storage technologies (Sato, Masuda, & Takagi, 2004).

properties

IUPAC Name

1,1,1-trifluoro-3-methoxy-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO/c1-4(9,3-10-2)5(6,7)8/h3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPPNVUUCDLFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.